molecular formula C8H7ClO3 B106226 Chloroatranol CAS No. 57074-21-2

Chloroatranol

Cat. No.: B106226
CAS No.: 57074-21-2
M. Wt: 186.59 g/mol
InChI Key: IOTAGSGSURFFDS-UHFFFAOYSA-N
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Description

Chloroatranol is a degradation product of chloroatranorin. It is identified as one of the main contact allergens in oakmoss absolute, a lichen extract widely utilized in the perfume industry.
Chloratranol is a hydroxybenzaldehyde.

Scientific Research Applications

Allergenic Properties in Perfumes

  • Study on Elicitation Profile : Chloroatranol was found to be a highly potent allergen, causing allergic reactions in individuals sensitive to it. A dose-response elicitation study highlighted its significant role in perfume allergies (Johansen et al., 2003).
  • Comparison with Atranol : Another study compared the elicitation potential of this compound with atranol, another allergen in oak moss absolute. It concluded that both contribute to fragrance allergic contact dermatitis, with this compound showing a higher elicitation potency (Johansen et al., 2006).

Reduction of Allergens in Cosmetic Products

  • Reducing this compound in Oak Moss Absolute : A study involving subjects with contact allergy to oak moss absolute tested the reaction to samples with reduced this compound content. The findings indicated that even with reduced levels, this compound can still elicit allergic reactions (Mowitz et al., 2014).

Chemical Analysis and Detection

  • Content Analysis in Products : An investigation into the content of this compound in various perfumes and eaux de toilette revealed its widespread presence in these products, underlining its role in causing oak moss absolute allergy (Rastogi et al., 2004).
  • Electrochemical Detection in Cosmetics : A study developed a method for determining this compound in cosmetic products, using high-performance liquid chromatography with electrochemical detection (Boeye et al., 2017).

Safety and Hazards

Chloroatranol is identified as a contact allergen . It is considered a strong sensitizer, and its presence in cosmetics and other products should be as low as possible . High concentrations of this compound have been detected in perfumes and have been linked to allergic reactions .

Future Directions

Given the allergenic properties of Chloroatranol, efforts are being made to reduce its presence in products. For instance, an enzyme-based protocol has been developed to convert this compound into a hydrosoluble dimeric material, which can then be easily separated from the absolute by liquid–liquid extraction . This process represents a sustainable alternative to conventional techniques and could be a promising direction for future research and development .

Properties

IUPAC Name

3-chloro-2,6-dihydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-4-2-6(11)5(3-10)8(12)7(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTAGSGSURFFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423784
Record name 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57074-21-2
Record name 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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